Cas no 2445786-25-2 (Pyrimidine, 2-chloro-4-ethynyl-5-fluoro-)
Pyrimidine, 2-chloro-4-ethynyl-5-fluoro- Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 2-chloro-4-ethynyl-5-fluoro-
- 2-Chloro-4-ethynyl-5-fluoropyrimidine
- SCHEMBL24053339
- EN300-7312149
- CS-0380530
- Z2049565971
- 2445786-25-2
-
- Inchi: 1S/C6H2ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h1,3H
- InChI Key: WKJSUNYRCAMPPG-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=C(F)C(C#C)=N1
Computed Properties
- Exact Mass: 155.9890539g/mol
- Monoisotopic Mass: 155.9890539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- Boiling Point: 272.9±25.0 °C(Predicted)
- pka: -3.79±0.29(Predicted)
Pyrimidine, 2-chloro-4-ethynyl-5-fluoro- Pricemore >>
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| Enamine | EN300-7312149-0.05g |
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| Enamine | EN300-7312149-5.0g |
2-chloro-4-ethynyl-5-fluoropyrimidine |
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| Enamine | EN300-7312149-10.0g |
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| Aaron | AR028VM2-50mg |
2-chloro-4-ethynyl-5-fluoropyrimidine |
2445786-25-2 | 95% | 50mg |
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| Aaron | AR028VM2-100mg |
2-chloro-4-ethynyl-5-fluoropyrimidine |
2445786-25-2 | 95% | 100mg |
$585.00 | 2025-02-17 |
Pyrimidine, 2-chloro-4-ethynyl-5-fluoro- Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Pyrimidine, 2-chloro-4-ethynyl-5-fluoro-
Pyrimidine, 2-chloro-4-ethynyl-5-fluoro- (CAS No. 2445786-25-2): A Comprehensive Overview
Pyrimidine, 2-chloro-4-ethynyl-5-fluoro-, with the chemical identifier CAS No. 2445786-25-2, represents a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic compound, characterized by its pyrimidine core structure, has garnered considerable attention due to its versatile applications and potential in drug discovery. The presence of multiple functional groups, including a chloro substituent at the 2-position, an ethynyl group at the 4-position, and a fluoro atom at the 5-position, imparts unique chemical properties that make it a valuable scaffold for developing novel bioactive molecules.
The< strong>2-chloro moiety enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry. This feature allows for further derivatization, enabling the creation of a diverse array of analogs with tailored pharmacological profiles. The< strong>4-ethynyl group introduces a site for metal-catalyzed coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are widely employed in constructing complex molecular architectures. Additionally, the< strong>5-fluoro substituent is known to modulate metabolic stability and binding affinity, making it a common element in drug design to improve bioavailability and target specificity.
In recent years, there has been a surge in research focused on developing small molecule inhibitors for various therapeutic targets. The< strong>Pyrimidine, 2-chloro-4-ethynyl-5-fluoro- scaffold has been explored as a potential lead compound in the quest for novel antiviral and anticancer agents. For instance, studies have demonstrated its efficacy in inhibiting enzymes involved in viral replication cycles. The< strong>CAS No. 2445786-25-2 identifier ensures precise identification and traceability of this compound in research settings.
The< strong>fluoro group's electron-withdrawing nature not only influences the electronic properties of the molecule but also contributes to its lipophilicity, which is a critical factor in drug absorption and distribution. Furthermore, the< strong>ethynyl group can be further functionalized to introduce additional pharmacophores or linkages to other molecular fragments. This adaptability makes< strong(Pyrimidine, 2-chloro-4-ethynyl-5-fluoro-) a versatile building block for medicinal chemists.
Advances in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates from large libraries of compounds. The< strong>CAS No. 2445786-25-2 registration facilitates its inclusion in databases and virtual screening platforms, enabling researchers to rapidly assess its potential interactions with biological targets. This has led to several innovative approaches in drug discovery pipelines.
The< strong>chloro substituent at the 2-position not only serves as a handle for further chemical modifications but also influences the molecule's reactivity and stability. It can participate in various transformations, including cross-coupling reactions that are essential for constructing more intricate structures. The combination of these functional groups makes< strong(Pyrimidine, 2-chloro-4-ethynyl-5-fluoro-) an attractive candidate for exploring new therapeutic avenues.
In conclusion, ) (CAS No. 2445786-25-2) stands out as a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing innovative treatments across various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing therapeutic modalities.
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